molecular formula C13H14O4 B2590345 4-butyl-6,7-dihydroxy-2H-chromen-2-one CAS No. 16574-05-3

4-butyl-6,7-dihydroxy-2H-chromen-2-one

Cat. No.: B2590345
CAS No.: 16574-05-3
M. Wt: 234.251
InChI Key: WJBWKTBZEDZSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-6,7-dihydroxy-2H-chromen-2-one (CAS 16574-05-3) is a synthetic coumarin derivative of significant interest in medicinal chemistry and biochemical research. This compound features a core 2H-chromen-2-one structure substituted with a butyl chain at the 4-position and two hydroxyl groups at the 6- and 7-positions. The catechol-like 6,7-dihydroxy motif is a key pharmacophore known to be critical for the antioxidant activity of coumarin derivatives . Research into coumarin-based compounds highlights their broad biological potential, particularly as promising antibacterial agents . Structure-Activity Relationship (SAR) studies indicate that substitutions on the coumarin core, especially at the C-3 and C-4 positions, are coveted for developing new antibacterial agents to combat multidrug-resistant (MDR) bacterial strains . Furthermore, closely related coumarin derivatives with the 6,7-dihydroxy pattern have been identified as potent uncompetitive inhibitors of Theileria annulata enolase (TaEno), a potential drug target for tropical theileriosis, suggesting a potential mechanism of action involving key metabolic pathways . The 2H-chromen-2-one scaffold is recognized as a versatile and biologically attractive core structure with a wide spectrum of activities, making it a valuable template in drug discovery . This product is intended for research purposes such as investigating new antibacterial leads, exploring structure-activity relationships, and studying enzyme inhibition mechanisms. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-6,7-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-3-4-8-5-13(16)17-12-7-11(15)10(14)6-9(8)12/h5-7,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBWKTBZEDZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 4-Butyl-6,7-dihydroxy-2H-chromen-2-one

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily centered around the formation of the coumarin (B35378) core.

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, this would involve the condensation of 1,2,4-trihydroxybenzene with a β-ketoester bearing a butyl group, such as ethyl 2-acetylhexanoate. The reaction is typically catalyzed by strong acids like sulfuric acid, although various other catalysts have been explored to improve yields and reaction conditions.

The general mechanism involves the initial formation of a β-hydroxy ester intermediate, followed by cyclization and dehydration to yield the coumarin ring. The regioselectivity of the condensation with an unsymmetrical phenol like 1,2,4-trihydroxybenzene is a critical aspect, with the reaction typically favoring the formation of the 6,7-dihydroxy isomer due to the directing effects of the hydroxyl groups.

Reactant 1Reactant 2CatalystProductReference
1,2,4-TrihydroxybenzeneEthyl 2-acetylhexanoateH₂SO₄This compoundGeneral Pechmann Reaction Principle

An alternative multi-step approach could involve the initial synthesis of a pre-functionalized phenol or β-ketoester, which is then subjected to the Pechmann condensation or a related cyclization reaction. For instance, introducing the butyl group to a pre-formed 6,7-dihydroxycoumarin scaffold at the 4-position is a less common but plausible route, potentially involving a nucleophilic addition to a suitable precursor.

To overcome the harsh conditions often associated with traditional acid-catalyzed Pechmann condensations, various catalytic systems have been developed. These include the use of solid acid catalysts, Lewis acids, and ionic liquids. For the synthesis of this compound, a heterogeneous catalyst such as a sulfonic acid-functionalized silica (B1680970) or a zeolite could offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process.

Lewis acids like zinc chloride, aluminum chloride, or triflates of various metals can also effectively catalyze the condensation by activating the carbonyl group of the β-ketoester towards nucleophilic attack by the phenol. The choice of catalyst can influence the reaction rate and selectivity, and optimization is often required for specific substrates.

Catalyst TypeExampleAdvantages
Brønsted AcidsSulfuric acid, p-toluenesulfonic acidReadily available, effective
Lewis AcidsZnCl₂, AlCl₃, InCl₃Can be milder than Brønsted acids, may offer different selectivity
Solid AcidsAmberlyst-15, ZeolitesRecyclable, reduced waste
Ionic Liquids[bmim]HSO₄Can act as both solvent and catalyst, potentially recyclable

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for coumarin synthesis. researchgate.net These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, often in solvent-free conditions or using green solvents like water or ethanol.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields in coumarin synthesis. For the preparation of this compound, a microwave-assisted Pechmann condensation using a solid acid catalyst could represent a significantly greener approach compared to traditional methods. The development of biosynthetic routes, while still in its early stages for many coumarins, offers a potentially sustainable long-term alternative. nih.gov

Functionalization and Derivatization Strategies for this compound

The presence of a butyl side chain and two hydroxyl groups on the this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties.

The aliphatic nature of the butyl side chain at the C4 position offers several possibilities for functionalization. Free-radical halogenation, for instance, could introduce a bromine or chlorine atom onto the butyl chain, which can then serve as a handle for subsequent nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, such as amines, azides, thiols, or ethers.

Oxidation of the butyl chain could lead to the formation of alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the position of oxidation. Such transformations would significantly alter the polarity and chemical reactivity of the molecule.

The two phenolic hydroxyl groups at the C6 and C7 positions are prime targets for modification through etherification and esterification reactions. Selective modification of one hydroxyl group over the other can be challenging due to their similar reactivity. However, by carefully controlling the reaction conditions, such as the choice of base, solvent, and electrophile, as well as the stoichiometry of the reagents, a degree of selectivity can often be achieved.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides, sulfates, or other electrophiles in the presence of a base like potassium carbonate or sodium hydride. This modification can be used to introduce a variety of alkyl or aryl groups, thereby modulating the lipophilicity and steric profile of the molecule.

Esterification: Acylation of the hydroxyl groups with acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) yields the corresponding esters. This is a common strategy to protect the hydroxyl groups or to introduce new functionalities. The ester linkage can often be cleaved under basic or acidic conditions, allowing for the release of the parent dihydroxycoumarin.

Reaction TypeReagentsProduct Functional Group
EtherificationAlkyl halide, Base (e.g., K₂CO₃)Ether (-OR)
EsterificationAcid chloride/anhydride, Base (e.g., Pyridine)Ester (-OCOR)

Chemo- and Regioselectivity in this compound Synthesis

The primary and most versatile method for the synthesis of 4-substituted coumarins is the Pechmann condensation. wikipedia.orgnih.gov This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.org For the synthesis of this compound, the reactants would be 1,2,4-trihydroxybenzene (hydroxyhydroquinone) and a β-ketoester bearing a butyl group, such as ethyl 2-hexanoylacetate.

Regioselectivity:

The key challenge in the Pechmann condensation with an unsymmetrical phenol like 1,2,4-trihydroxybenzene is controlling the regioselectivity of the initial electrophilic attack. The three hydroxyl groups activate the aromatic ring to different extents and direct the incoming electrophile to specific positions.

The hydroxyl group at C1 is ortho and para directing. The hydroxyl group at C2 is also ortho and para directing, and the hydroxyl group at C4 is ortho and para directing. The combined directing effects of these groups make the C5 position the most nucleophilic and sterically accessible for the initial attack by the activated β-ketoester. This leads to the formation of the desired 6,7-dihydroxycoumarin isomer. Condensation at other positions is generally less favored due to steric hindrance and less favorable electronic activation.

Chemoselectivity:

Chemoselectivity in this context refers to the preferential reaction of one functional group over another. The Pechmann condensation is generally a chemoselective process. The acidic catalyst activates the β-ketoester, making it a potent electrophile that preferentially reacts with the electron-rich phenol rather than undergoing self-condensation. The choice of catalyst and reaction conditions can further enhance this selectivity.

The following table outlines the factors influencing chemo- and regioselectivity in the synthesis of this compound via the Pechmann condensation.

FactorInfluence on Selectivity
Phenol Substituents The three hydroxyl groups of 1,2,4-trihydroxybenzene strongly activate the ring and direct the electrophilic attack primarily to the C5 position.
β-Ketoester Structure The butyl group of ethyl 2-hexanoylacetate does not significantly influence the regioselectivity of the aromatic substitution but determines the substituent at the C4 position of the final product.
Acid Catalyst Strong acids like sulfuric acid, or Lewis acids, are typically used to promote the reaction. The choice of catalyst can influence reaction rates and, in some cases, the regiochemical outcome.
Reaction Conditions Temperature and reaction time can affect the product distribution. Milder conditions often favor the thermodynamically more stable product.

Mechanistic Investigations of Synthetic Reactions

The mechanism of the Pechmann condensation has been a subject of considerable study. wikipedia.org While the exact pathway can vary depending on the substrates and catalysts used, the generally accepted mechanism involves several key steps:

Activation of the β-Ketoester: The acid catalyst protonates the carbonyl group of the β-ketoester, increasing its electrophilicity.

Electrophilic Aromatic Substitution: The activated β-ketoester then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. In the case of 1,2,4-trihydroxybenzene, this attack preferentially occurs at the C5 position. This step results in the formation of a hydroxylated intermediate.

Intramolecular Transesterification (Lactonization): One of the adjacent hydroxyl groups on the benzene (B151609) ring attacks the ester carbonyl group of the intermediate, leading to the formation of the heterocyclic pyrone ring and the elimination of an alcohol molecule (e.g., ethanol).

Dehydration: A final acid-catalyzed dehydration step removes a molecule of water, leading to the formation of the C3-C4 double bond and the final coumarin product.

Theoretical and experimental studies have provided evidence for this mechanistic pathway. For instance, intermediates of the reaction have been isolated and characterized in some cases, supporting the proposed sequence of events. The rate-determining step can vary depending on the specific reactants and conditions but is often considered to be the initial electrophilic aromatic substitution or the subsequent cyclization step.

Comprehensive Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Specific ¹H NMR and ¹³C NMR chemical shifts, as well as data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC, are not available in the cited literature for 4-butyl-6,7-dihydroxy-2H-chromen-2-one.

¹H NMR and ¹³C NMR Analysis

Data not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Data not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

The exact mass and detailed fragmentation pattern for this compound have not been published.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Specific absorption maxima (λmax) for electronic transitions from UV-Vis spectroscopy and characteristic vibrational frequencies from IR spectroscopy for this compound are not documented in available research.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

There are no published X-ray crystallographic studies for this compound, and therefore, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

In Depth Investigations into Biological Activities and Underlying Pharmacological Mechanisms

Antioxidant Activity and Reactive Species Scavenging Mechanisms

The antioxidant potential of coumarin (B35378) derivatives, including structures related to 4-butyl-6,7-dihydroxy-2H-chromen-2-one, is a significant area of investigation. The presence of hydroxyl groups on the coumarin ring is considered a key determinant of this activity.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

In vitro assays are fundamental in determining the direct radical-scavenging capabilities of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose. While specific data for this compound is not extensively detailed in the provided search results, the general principles of these assays and the performance of related coumarin compounds offer valuable insights.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. eco-vector.com Similarly, the ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation. Studies on various 2H-chromen-2-one derivatives have demonstrated moderate antiradical activity in these assays. researchgate.net For instance, some derivatives show higher activity towards the ABTS radical cation compared to the DPPH radical. researchgate.net The antioxidant capacity is often compared to a standard antioxidant like Trolox. nih.gov

Table 1: Radical Scavenging Activity of Selected 2H-Chromen-2-one Derivatives

Compound/Assay DPPH Scavenging Activity ABTS Scavenging Activity Reference
Various 2H-chromen-2-one derivatives Moderate activity observed Higher activity compared to DPPH for some derivatives researchgate.net

Cellular Antioxidant Defense Modulation

Beyond direct radical scavenging, the influence of coumarin derivatives on cellular antioxidant defense mechanisms is a critical aspect of their antioxidant profile. This involves the modulation of endogenous antioxidant enzymes and pathways. While the provided information does not specifically detail the effects of this compound on cellular systems, related coumarins have been shown to influence these pathways. For example, some coumarins can suppress enzymes and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. nih.gov

Anti-Inflammatory Potential and Molecular Targets

The anti-inflammatory properties of coumarin derivatives are attributed to their ability to interfere with key inflammatory pathways and the production of inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., Cytokines, Prostaglandins)

Inflammation is a complex biological response involving the release of various mediators, including cytokines and prostaglandins (B1171923). Pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), along with prostaglandins such as prostaglandin (B15479496) E2 (PGE2), play crucial roles in the inflammatory cascade. nih.gov

Studies on related coumarin compounds have demonstrated significant inhibitory effects on the production of these mediators. For instance, esculetin (B1671247) (6,7-dihydroxychromen-2-one), a closely related natural coumarin, has been shown to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov This suggests that the 6,7-dihydroxy substitution pattern, also present in this compound, is important for this activity. Other coumarin derivatives have also been found to regulate the production of TNF-α and IL-6. mdpi.com

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of many compounds are mediated through the modulation of critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways regulate the expression of numerous genes involved in the inflammatory response.

The NF-κB pathway is a key regulator of pro-inflammatory gene expression. nih.gov Similarly, the MAPK signaling pathways, including JNK, ERK, and p38, are activated by inflammatory stimuli and lead to the expression of pro-inflammatory cytokines. nih.gov Research on various coumarin derivatives has shown that they can exert their anti-inflammatory effects by inhibiting the activation of both NF-κB and MAPK pathways. mdpi.com For example, certain coumarins have been observed to reduce the phosphorylation of key proteins in the MAPK family and inhibit the degradation of IκBα, an inhibitor of NF-κB. mdpi.com This modulation of signaling cascades ultimately leads to a dampened inflammatory response.

Antimicrobial Efficacy and Mechanisms of Action

Coumarin derivatives have been recognized for their potential antimicrobial properties against a range of pathogens.

The antimicrobial activity of coumarins is influenced by the nature and position of substituents on the coumarin nucleus. Studies on derivatives of 4,7-dihydroxy-chromen-2-one have demonstrated bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. jocpr.comresearchgate.net Similarly, derivatives synthesized from 4-hydroxy-chromen-2-one have also shown antibacterial efficacy against these organisms. researchgate.net

The precise mechanisms of action for the antimicrobial effects of this compound are not fully elucidated in the provided context. However, the broader class of coumarins is known to interfere with various cellular processes in microorganisms.

Table 2: Antibacterial Activity of Selected Coumarin Derivatives

Bacterial Strain Activity of 4,7-dihydroxy-chromen-2-one derivatives Activity of 4-hydroxy-chromen-2-one derivatives Reference
Staphylococcus aureus Bacteriostatic and bactericidal Bacteriostatic and bactericidal jocpr.comresearchgate.netresearchgate.net
E. coli Bacteriostatic and bactericidal Bacteriostatic and bactericidal jocpr.comresearchgate.netresearchgate.net

Anti-Proliferative and Apoptosis-Inducing Effects in Cell Culture Models

Chromen-2-one derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines, demonstrating potential as anti-proliferative agents that can induce programmed cell death and halt the cell division cycle.

A well-studied analog, bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC), has shown selective anti-proliferative activity against human cancer cells.

Breast Cancer: In studies using the MCF-7 human breast cancer cell line, 4HC significantly decreased cell proliferation within 24 hours of treatment. Notably, the compound showed no significant effect on the viability of non-cancerous MCF-10a mammary cells, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

Leukemia: The anti-proliferative effects of a similar bis-4-hydroxycoumarin compound were observed in human K-562 (chronic myeloid leukemia) and JURKAT (acute T-cell leukemia) cell lines. nih.gov The compound displayed mainly cytostatic effects at lower concentrations, inhibiting cell growth without immediately causing cell death. nih.gov

Table 2: Anti-Proliferative Activity of Selected Chromen-2-one Derivatives

Compound Cancer Cell Line Cancer Type Observed Effect
bis(4-hydroxy-2H-chromen-2-one) MCF-7 Breast Cancer Significant decrease in proliferation nih.gov
bis-4-hydroxycoumarin analog K-562 Chronic Myeloid Leukemia Cytostatic effects nih.gov

The primary mechanism by which many chromen-2-one derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Research on bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) in MCF-7 cells has elucidated its pro-apoptotic mechanism, which involves the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net

Key findings from real-time PCR analysis revealed that 4HC treatment leads to:

Upregulation of Bax: An increase in the expression of the pro-apoptotic Bax gene.

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic Bcl-2 gene.

Increased Caspase-3 Expression: The shift in the Bax/Bcl-2 ratio culminates in an increase in caspase-3 gene expression. nih.govresearchgate.net Caspase-3 is a critical executioner caspase that, once activated, dismantles the cell, leading to apoptosis. This modulation of the Bcl-2 family of proteins confirms the involvement of the mitochondrial pathway in the compound's mode of action.

In addition to inducing apoptosis, certain chromen-2-one derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Investigations into the effects of bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) on MCF-7 breast cancer cells demonstrated a clear impact on cell cycle distribution. nih.govresearchgate.net

Image cytometry analysis showed that treatment with 4HC led to an increased percentage of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This indicates that the compound induces cell cycle arrest at the boundary between the G2 phase and mitosis, effectively preventing the cells from undergoing division. This arrest provides an opportunity for apoptotic pathways to be initiated.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key target in cancer therapy. nih.gov The parent compound of this compound, esculetin, has demonstrated notable anti-angiogenic properties both in vitro and in vivo. nih.govresearchgate.net

Research has shown that esculetin can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govresearchgate.net Studies on Human Umbilical Vein Endothelial Cells (HUVECs) revealed that esculetin treatment effectively inhibited VEGF-induced cell proliferation and DNA synthesis. nih.gov The mechanism involves the downregulation of Matrix Metalloproteinase-2 (MMP-2) expression and a reduction in the phosphorylation of VEGF Receptor-2 (VEGFR-2). nih.gov This, in turn, suppresses downstream signaling pathways, including ERK1/2 and eNOS/Akt. nih.gov

Furthermore, esculetin has been shown to suppress the outgrowth of microvessels from aortic rings in ex vivo models and to block the formation of new blood vessels in in vivo Matrigel plug models. nih.govworldscientific.com In vivo studies on liver cancer also confirm that esculetin's mechanisms include the inhibition of angiogenesis through the downregulation of VEGF protein expression. nih.gov The 6,7-dihydroxy (catechol) moiety, as present in this compound, is considered important for the bioactivity of coumarins. nih.govnih.gov While direct studies on the 4-butyl derivative are not extensively available, the established anti-angiogenic profile of its core structure, esculetin, provides a strong basis for its potential in this area.

Table 1: Mechanistic Insights into the Anti-Angiogenic Activity of Esculetin

Mechanism Effect Model System Reference
VEGF-Induced Proliferation Inhibition HUVECs nih.gov
VEGFR-2 Phosphorylation Reduction HUVECs nih.gov
MMP-2 Expression Downregulation HUVECs nih.gov
ERK1/2 and eNOS/Akt Pathways Suppression HUVECs nih.gov
Microvessel Outgrowth Suppression Aortic Ring (ex vivo) nih.gov
New Blood Vessel Formation Blockade Matrigel Plug (in vivo) worldscientific.com

Enzyme Inhibition Studies and Mechanistic Insights

The coumarin scaffold is recognized for its ability to interact with a variety of enzymes, leading to the inhibition of their catalytic activity. The specific substitutions on the coumarin ring play a critical role in determining the potency and selectivity of this inhibition.

Inhibitors of α-glucosidase and α-amylase are therapeutic targets for managing post-prandial hyperglycemia in type-2 diabetes by delaying carbohydrate digestion. nih.gov The coumarin esculetin has been identified as a potent inhibitor of α-glucosidase. nih.gov A study involving the enzymatic transformation of esculetin produced oligomeric metabolites that showed significantly enhanced inhibitory activities against α-glucosidase compared to the parent compound. nih.govresearchgate.net

The esculetin oligomers, esculetinins A and B, displayed IC₅₀ values of 0.7 ± 0.1 μM and 2.3 ± 0.3 μM, respectively, indicating very potent inhibition. nih.gov Kinetic analyses revealed a competitive mode of action for these potent metabolites. nih.gov This strong inhibitory profile of the 6,7-dihydroxycoumarin structure suggests that this compound is a promising candidate for α-glucosidase inhibition.

Table 2: α-Glucosidase Inhibitory Activity of Esculetin and its Metabolites

Compound IC₅₀ (μM) Reference
Esculetinin A 0.7 ± 0.1 nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. nih.gov Several natural coumarins, including esculetin, have been reported to exhibit potent inhibitory activity against both AChE and BChE. nih.govrsc.org

The 7-hydroxycoumarin scaffold, a key feature of this compound, is a common starting point for the design of potent cholinesterase inhibitors. bohrium.comnih.gov Structure-activity relationship studies have shown that various substitutions on the coumarin ring can modulate this inhibitory activity. For instance, a series of 7-hydroxycoumarin derivatives connected to different amine groups via an amidic linker showed remarkable inhibitory activity against both enzymes. nih.gov One derivative, an N-(1-benzylpiperidin-4-yl)acetamide, was found to be the most potent against AChE with an IC₅₀ value of 1.6 μM. nih.gov Docking studies indicated that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. bohrium.comnih.gov The inherent activity of the 6,7-dihydroxycoumarin core suggests that the 4-butyl derivative likely possesses cholinesterase inhibitory properties. nih.gov

DNA topoisomerases are essential enzymes involved in DNA metabolism, and they are significant targets for anticancer drugs. nih.gov The coumarin framework is a known pharmacophore for topoisomerase inhibition. nih.govresearchgate.net Various coumarin-based compounds have been designed and synthesized as potential chemotherapeutic agents that act by inhibiting topoisomerase I or II. researchgate.netmdpi.com

Studies on tacrine-coumarin hybrid molecules demonstrated complete inhibition of topoisomerase I activity. nih.govnih.gov Research on 4,7-disubstituted coumarin derivatives also identified potent topoisomerase I inhibitors. febscongress.org These findings indicate that substitutions at the C-4 position can be crucial for this activity. While direct experimental data for this compound is lacking, the established role of the coumarin scaffold in topoisomerase inhibition suggests this is a relevant area of its biological profile. nih.govresearchgate.net

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. nih.govnih.gov Consequently, Mcl-1 is an attractive target for cancer therapy. nih.gov

A detailed study on the structure-activity relationship of coumarins as Mcl-1 inhibitors has provided significant insights directly relevant to this compound. nih.govnih.gov The study revealed that the 6,7-dihydroxy (catechol) group is a key structural feature for Mcl-1 inhibitory activity. nih.govnih.gov The parent compound, esculetin, was tested and showed Mcl-1 inhibitory activity. More importantly, the research demonstrated that the introduction of a hydrophobic group at the C-4 position of the 6,7-dihydroxycoumarin scaffold enhanced the Mcl-1 inhibitory capacity. nih.gov Among the tested compounds, 4-trifluoromethyl-6,7-dihydroxycoumarin displayed the most potent activity, with a Kᵢ value of 0.21 ± 0.02 μM and an IC₅₀ of 1.21 ± 0.56 μM. nih.gov Given that the butyl group is also a hydrophobic substituent, this strongly suggests that this compound could be a potent Mcl-1 inhibitor.

Table 3: Mcl-1 Inhibitory Activity of a C-4 Substituted Esculetin Derivative

Compound Kᵢ (μM) IC₅₀ (μM) Reference

DNA polymerases are enzymes that catalyze the synthesis of DNA and are essential for cell proliferation. nih.gov Inhibitors of these enzymes can serve as anticancer agents. nih.gov The coumarin framework has been identified in compounds that inhibit DNA polymerases and related enzymes like reverse transcriptase. nih.govconicet.gov.ar

A study that screened a library of 35 coumarin derivatives for activity against Taq DNA polymerase found several active compounds. nih.govresearchgate.net Notably, derivatives with substitutions at the C-4 position showed the most promising anti-polymerase activity. nih.gov Specifically, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one exhibited an IC₅₀ value of 20.7 ± 2.10 μM. nih.govresearchgate.net Other research has also shown that 4-methyl substituted hydroxycoumarins possess inhibitory activity against polymerases. researchgate.net Furthermore, esculetin has been observed to significantly inhibit DNA synthesis in pathogens, which may be related to polymerase inhibition. apsnet.org The consistent finding that C-4 substitutions on a dihydroxycoumarin scaffold can lead to potent DNA polymerase inhibition suggests a strong potential for this compound in this regard.

Table 4: Taq DNA Polymerase Inhibitory Activity of a C-4 Substituted Dihydroxycoumarin

Compound IC₅₀ (μM) Reference

Receptor Binding and Downstream Signaling Pathway Modulation

There is currently no available scientific literature detailing the specific receptor binding profile of this compound or its subsequent effects on downstream signaling pathways.

In Vivo Efficacy and Mechanistic Validation in Preclinical Animal Models (Excluding Human Trials)

No in vivo studies in preclinical animal models have been published for this compound in the following areas:

Data from in vivo studies of this compound in animal models of inflammation and pain are not available in the current scientific literature.

There are no published preclinical studies on the effects of this compound in animal models of oxidative stress.

Scientific literature lacks any in vivo data regarding the efficacy of this compound in preclinical infection models.

There is no available research on the in vivo effects of this compound in cancer xenograft models.

Preclinical data on the neuroprotective effects of this compound in animal models are not present in the available scientific literature.

Antidepressant Effects in Animal Models

No data available.

Evaluation of Biological Selectivity and Specificity

No data available.

Elucidation of Structure Activity Relationships Sar for 4 Butyl 6,7 Dihydroxy 2h Chromen 2 One Derivatives

Influence of Butyl Chain Length and Branching on Biological Activities

The nature of the alkyl substituent at the C-4 position of the coumarin (B35378) ring plays a significant role in modulating the biological activity of 6,7-dihydroxycoumarin derivatives. The length and branching of this alkyl chain, particularly the butyl group, can significantly impact the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

Detailed research findings indicate that the lipophilicity conferred by the alkyl chain is a key determinant of activity. Studies on a series of 7-alkoxy-4-alkylcoumarins have demonstrated a linear relationship between the logarithm of the theoretical capacity factor (log kw), a measure of lipophilicity, and the length of the alkyl chain. This suggests that incremental increases in chain length progressively enhance the hydrophobic character of the molecule, which can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.

For instance, in a study of 7,8-dihydroxy-4-methylcoumarins, derivatives bearing longer alkyl chains at the C3 position exhibited greater cytotoxic effects against various cancer cell lines. The most potent compound in this series featured an n-decyl chain, highlighting the importance of a significant hydrophobic substituent for this particular activity. While this study focused on C3 substitution, the principle of increasing lipophilicity with longer alkyl chains influencing biological activity is a crucial concept in SAR.

Conversely, the introduction of branched alkyl chains can have varied effects. Branching can alter the steric bulk and conformational flexibility of the molecule, potentially leading to a more favorable or unfavorable fit within a biological target's binding site. For example, esterification of rosmarinic acid with alkyl chains of increasing length up to a butyl group (C4) showed a decline in IC50 values for the inhibition of vascular smooth muscle cell proliferation, indicating increased potency. This suggests that for certain activities, an optimal chain length exists, beyond which activity may plateau or decrease.

While direct comparative studies on the biological activities of 4-propyl, 4-butyl, 4-pentyl, and various branched-chain isomers (isobutyl, sec-butyl, tert-butyl) of 6,7-dihydroxy-2H-chromen-2-one are not extensively documented in the available literature, the general principles of SAR suggest that these modifications would significantly alter the biological profile of the parent compound.

Table 1: Influence of C-4 Alkyl Chain on Biological Activity of Coumarin Derivatives (Illustrative)

4-Alkyl SubstituentChain LengthBranchingExpected Impact on LipophilicityPostulated Effect on Biological Activity
PropylC3LinearLower than butylMay exhibit different potency based on target
Butyl C4 Linear Baseline Reference activity
PentylC5LinearHigher than butylPotentially increased activity due to enhanced hydrophobic interactions
IsobutylC4BranchedSimilar to butylActivity may be altered due to steric effects
sec-ButylC4BranchedSimilar to butylIntroduction of a chiral center, potential for enantiomer-specific activity
tert-ButylC4BranchedHigher than butylIncreased steric hindrance may decrease activity

Critical Role of Hydroxyl Group Positions (C-6, C-7) and Their Derivatization on Activity

The presence and positioning of hydroxyl groups on the benzene (B151609) ring of the chromen-2-one scaffold are paramount for the biological activity of 4-butyl-6,7-dihydroxy-2H-chromen-2-one. The ortho-dihydroxy substitution pattern, forming a catechol moiety, is a key structural feature responsible for many of its pharmacological effects, particularly its antioxidant properties.

The free radical scavenging activity of coumarins is strongly correlated with the presence of hydroxyl groups. The catechol structure at C-6 and C-7 can readily donate hydrogen atoms to neutralize free radicals, thereby stabilizing them. Research has consistently shown that coumarins lacking hydroxyl groups are generally inactive as antioxidants. The antioxidant effectiveness is significantly higher for derivatives with hydroxyl groups at the 6 or 8 positions. Specifically, esculetin (B1671247) (6,7-dihydroxycoumarin) is recognized as an effective scavenger of various radicals.

Derivatization of these crucial hydroxyl groups, such as through methylation to form methoxy (B1213986) groups or acetylation to form acetoxy groups, typically leads to a substantial decrease or complete loss of biological activity. For example, a study on coumarin derivatives as inhibitors of the Mcl-1 protein, an attractive target for cancer therapy, revealed that the catechol group of 6,7-dihydroxycoumarin was a key constituent for its inhibitory activity. Methylation of this catechol group resulted in a significant reduction of its Mcl-1 inhibitory potency. Similarly, substitution of hydroxyl groups with acetoxy groups has been shown to reduce the cytotoxic activity of 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives. This underscores the critical role of the free phenolic hydroxyls in mediating these biological effects, likely through hydrogen bonding interactions with the target protein.

Table 2: Effect of C-6 and C-7 Hydroxyl Group Derivatization on Biological Activity

C-6 SubstituentC-7 SubstituentNature of DerivatizationGeneral Effect on Antioxidant/Anticancer Activity
-OH-OHNone (Parent Compound)High activity
-OCH₃-OHPartial MethylationSignificantly reduced activity
-OH-OCH₃Partial MethylationSignificantly reduced activity
-OCH₃-OCH₃Complete MethylationLoss of activity
-OCOCH₃-OCOCH₃AcetylationReduced activity

Effects of Substitutions on the Chromen-2-one Ring System

C-3 Position: The C-3 position is adjacent to the lactone carbonyl and is often a target for modification. The introduction of bulky substituents at this position can lead to steric hindrance, which may decrease biological activity. For instance, the antioxidant activity of some coumarins has been observed to decrease with the introduction of a large substituent at the C-3 position. However, the nature of the substituent is also critical. Electron-donating groups at C-3 have been shown to enhance the antioxidant activity of 4-hydroxycoumarin (B602359) derivatives.

C-5 and C-8 Positions: These positions on the benzene ring are also amenable to substitution. In a study on 5,7-dihydroxyflavanone, which shares a similar dihydroxy-substituted benzene ring, electrophilic attack was found to occur regioselectively at the C-8 position, suggesting that this position is sterically more accessible. For 6,7-dihydroxycoumarin derivatives, the introduction of a nitrogen-containing group at the C-5 or C-8 position, which could form an intramolecular hydrogen bond, was found to be detrimental to their Mcl-1 inhibitory activity. This suggests that such substitutions can alter the conformation and electronic distribution in a way that is unfavorable for binding to this specific target. The introduction of methoxy groups at positions 5 and 8 in 6,7-dihydroxy-2H-chromen-2-one creates a different substitution pattern that can influence its biological profile.

Table 3: Postulated Effects of Substitutions on the Chromen-2-one Ring

Position of SubstitutionType of SubstituentPotential Effect on ActivityRationale
C-3Bulky aromatic groupDecreaseSteric hindrance may prevent optimal binding to the target.
C-3Small electron-donating groupIncreaseMay enhance the radical scavenging capacity or electronic interactions with the target.
C-5Halogen (e.g., -Cl)VariableCan alter electronic properties and lipophilicity, with effects dependent on the specific biological target.
C-8Amino groupDecrease (for Mcl-1 inhibition)Potential for intramolecular hydrogen bonding, altering the conformation required for activity.

Stereochemical Considerations and Enantiomeric Activity Differences

The introduction of a chiral center into the this compound scaffold can lead to the existence of enantiomers, which may exhibit different biological activities. While the parent compound itself is not chiral, modifications to the butyl side chain or substitutions at other positions on the chromen-2-one ring can introduce chirality.

For instance, if the C-4 substituent were a sec-butyl group instead of an n-butyl group, the C-4 position would become a chiral center. Biological systems, being inherently chiral, often interact differently with enantiomers. One enantiomer may exhibit significantly higher potency, while the other may be less active or even have a different or undesirable biological effect. This stereoselectivity is a cornerstone of modern drug design and development.

The separation and biological evaluation of individual enantiomers are, therefore, crucial steps in the development of chiral drugs. Chiral chromatography techniques are often employed for the separation of enantiomers, allowing for the determination of their individual pharmacological profiles. The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into and interact with the chiral binding sites of their biological targets, such as enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, QSAR models can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents.

QSAR studies typically involve the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) and more advanced machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

For coumarin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity. For example, a 3D-QSAR study on 8-substituted coumarin derivatives with antifungal activity indicated that small, hydrophilic, and electron-withdrawing groups at specific positions could enhance their activity.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal cross-validation and external validation with a set of compounds not used in the model development. A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and reducing the reliance on time-consuming and expensive experimental screening. For this compound derivatives, QSAR could be employed to predict activities such as antioxidant capacity, anticancer effects, or enzyme inhibition, based on variations in the butyl chain, substitutions on the chromen-2-one ring, and other structural modifications.

Table 4: Common Descriptors Used in QSAR Modeling of Coumarins

Descriptor ClassExamplesInformation Provided
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular volume, surface areaSize and shape of the molecule
HydrophobicLogP, molar refractivityLipophilicity and partitioning behavior
TopologicalConnectivity indicesMolecular branching and connectivity
3D-QSAR FieldsSteric, electrostatic, hydrophobic fields3D spatial influence of molecular properties

Application of Theoretical and Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the potential biological targets of a compound and the nature of its interactions. For 4-butyl-6,7-dihydroxy-2H-chromen-2-one, docking simulations can elucidate how it fits into the active sites of various enzymes or receptors, providing a basis for its potential pharmacological activity.

Molecular docking simulations can identify the specific binding pockets on a protein target where this compound is most likely to bind. The analysis reveals the key amino acid residues within this pocket that form significant interactions with the ligand. For this compound, interactions would likely involve:

Hydrogen Bonds: The two hydroxyl (-OH) groups at the C6 and C7 positions are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or glutamic acid.

Hydrophobic Interactions: The butyl group at the C4 position and the benzene (B151609) ring of the chromenone core can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic ring system of the coumarin (B35378) core can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine within the binding site.

Docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein, often expressed as a binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable interaction. These simulations can predict the strength of the ligand-target complex and rank potential biological targets.

Potential Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Primary Interaction Types
Enzyme A-8.5Ser120, Phe250, Leu300Hydrogen Bond, Hydrophobic
Receptor B-7.9Tyr90, Val150, Glu180π-π Stacking, Hydrogen Bond
Enzyme C-9.1Trp55, Leu80, Thr110Hydrophobic, Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations track the movements and interactions of all atoms in the system, providing valuable information on the stability of the predicted binding pose. nih.govmdpi.com For this compound, an MD simulation would be performed after docking to:

Assess the conformational stability of the compound within the binding pocket.

Confirm that the key interactions (like hydrogen bonds) identified in docking are maintained over time.

Observe any induced-fit effects, where the protein structure adjusts to accommodate the ligand.

Calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These calculations provide a fundamental understanding of the molecule's structure, stability, and chemical reactivity.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability. A smaller energy gap suggests that the molecule is more reactive. nih.gov From these energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Studies on similar coumarin structures have been used to determine these properties. nih.gov

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO – EHOMOChemical reactivity/stability
Ionization PotentialI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released when gaining an electron
Chemical Hardnessη(I - A) / 2Resistance to change in electron configuration
Electronegativityχ(I + A) / 2Power to attract electrons
Electrophilicity Indexωχ2 / (2η)Propensity to accept electrons

An Electrostatic Potential (ESP) map illustrates the charge distribution across the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net The ESP map uses a color scale to indicate different potential regions:

Red: Regions of high negative potential, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack and are favorable for interacting with positive charges. For this compound, red areas would be expected around the carbonyl oxygen and the hydroxyl oxygens.

Blue: Regions of high positive potential, often around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack. Positive potential would be seen on the hydrogen atoms of the two hydroxyl groups.

Green/Yellow: Regions of neutral or near-zero potential, usually found around carbon-rich, nonpolar areas like the butyl group and the aromatic ring.

This analysis helps visualize the nucleophilic and electrophilic sites, providing a clear picture of the regions through which the molecule is most likely to form intermolecular interactions. researchgate.net

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions (Computational Models)

In the realm of drug discovery and development, the utilization of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step. These in silico methods offer a time- and cost-effective means of evaluating the pharmacokinetic profile of a potential drug candidate like this compound before advancing to more resource-intensive experimental studies. While specific computational ADMET data for this compound is not extensively available in public literature, predictions can be inferred from studies on structurally related coumarin derivatives.

The permeability and solubility of a compound are fundamental determinants of its oral bioavailability. Computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, are employed to predict these properties. These models analyze the physicochemical characteristics of a molecule, such as its lipophilicity (log P), polar surface area (PSA), and molecular weight, to estimate its ability to traverse biological membranes and dissolve in aqueous environments.

For coumarin derivatives, lipophilicity (log P value) and polar surface area (PSA) are recognized as two of the most important properties for predicting oral bioavailability. researchgate.net QSAR studies on various coumarin derivatives have demonstrated that these parameters are crucial descriptors for drug absorption, including intestinal absorption and Caco-2 permeability, which is an in vitro model for the human intestinal barrier. researchgate.net

Table 1: Predicted Physicochemical Properties and their Influence on Permeability and Solubility for Coumarin Derivatives

PropertyGeneral Influence on Coumarin DerivativesPredicted Impact on this compound
Lipophilicity (log P) Higher log P generally correlates with increased membrane permeability but can decrease aqueous solubility.The C-4 butyl group increases lipophilicity, likely enhancing permeability.
Polar Surface Area (PSA) Higher PSA is associated with better solubility but can reduce permeability across the blood-brain barrier.The two hydroxyl groups increase the PSA, which could improve solubility.
Molecular Weight Lower molecular weight is generally favorable for passive diffusion.The molecular weight of this compound is within a range generally considered favorable for drug-likeness.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donors and acceptors affects solubility and membrane permeability.The hydroxyl groups act as hydrogen bond donors, influencing interactions with water and biological targets.

Note: The specific predicted values for this compound are not available and the table reflects general trends for coumarin derivatives.

Computational models can also predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes likely involved. For coumarins, the primary metabolic transformations are catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.net

The two main metabolic pathways for the coumarin scaffold are hydroxylation and 3,4-epoxidation. researchgate.net Hydroxylation can occur at various positions on the benzopyrone ring, with 7-hydroxylation being a major route for many coumarins. researchgate.net Given that the 6 and 7 positions are already hydroxylated in the target compound, metabolic efforts may be directed towards other sites. The presence of the butyl group could also be a site for oxidative metabolism.

Computational tools predict sites of metabolism by analyzing the reactivity of different atoms within the molecule. For instance, models might identify specific carbon atoms as being more susceptible to hydroxylation by CYP enzymes.

The stability of a compound is also a key consideration. Dihydroxycoumarins are known to be susceptible to oxidation. mdpi.com Computational studies can help in understanding the electronic properties that contribute to this stability or lack thereof. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the molecule's reactivity and potential degradation pathways. nih.gov

Table 2: Predicted Metabolic Pathways for Coumarin Derivatives and Potential Relevance to this compound

Metabolic PathwayDescriptionPotential for this compound
Hydroxylation Introduction of a hydroxyl group, primarily by CYP enzymes. researchgate.netPossible at other positions on the aromatic ring or on the butyl side chain.
O-demethylation If methoxy (B1213986) groups are present, they can be demethylated.Not directly applicable as the compound has hydroxyl groups.
Glucuronidation/Sulfation Conjugation reactions of the hydroxyl groups to increase water solubility for excretion.Highly likely for the 6- and 7-hydroxyl groups.
Ring Opening The lactone ring of the coumarin can be opened. researchgate.netA possible, though often minor, metabolic route.
Oxidation of Alkyl Side Chain The butyl group is a potential site for oxidation to form alcohols, ketones, or carboxylic acids.A probable metabolic pathway.

Note: These are general predicted pathways for coumarins, and experimental validation for this compound is required.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline while adhering to the strict constraint of focusing solely on this compound. The information required to populate the sections on chromatographic techniques, hyphenated techniques, and electrochemical methods for "this compound" is not present in the accessible public domain.

To fulfill the user's request, specific experimental data from dedicated research on this compound would be necessary. Without such data, any attempt to create the article would involve speculation or the use of information from related but different compounds, which would violate the core instructions of the request.

Advanced Analytical Methodologies for Research and Quantification

Microscopic Techniques for Cellular Interaction Studies (e.g., Fluorescence Microscopy in Cell-Based Assays)

Fluorescence microscopy is a pivotal technique for visualizing and understanding the interactions of chemical compounds within cellular environments. For compounds exhibiting intrinsic fluorescence, such as many coumarin (B35378) derivatives, this method allows for real-time tracking of their uptake, subcellular localization, and dynamic behavior. While direct studies on the cellular interactions of 4-butyl-6,7-dihydroxy-2H-chromen-2-one using fluorescence microscopy are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly illustrated by examining closely related dihydroxy-coumarin compounds like 6,7-dihydroxycoumarin (esculetin) and other fluorescent coumarin analogs used in cell-based assays.

The inherent fluorescence of the coumarin scaffold is central to its application in these studies. The dihydroxy substitution on the chromen-2-one core, as seen in esculetin (B1671247), often imparts useful fluorogenic properties. Upon excitation with light of a specific wavelength, these molecules emit light at a longer wavelength, which can be captured by sensitive detectors on a microscope to generate high-contrast images of the compound's distribution within cells.

Visualizing Cellular Uptake and Distribution

A primary application of fluorescence microscopy in this context is to determine if and how a compound enters a cell and where it subsequently accumulates. For instance, studies on the model fluorescent compound Coumarin-6, when loaded into solid lipid nanoparticles, have demonstrated its cellular uptake and preferential accumulation in the perinuclear region. jpp.krakow.plnih.gov Time-course imaging allows researchers to monitor the kinetics of this internalization process. In one such study, the fluorescent signal of Coumarin-6 within the cytoplasm was observed to increase over time, becoming clearly distinguishable from the extracellular environment within minutes of exposure. jpp.krakow.pl

This type of analysis can reveal the mechanisms of cellular entry, such as passive diffusion across the cell membrane or active transport processes. The pattern of subcellular localization can provide clues about the compound's potential targets or mechanism of action. For example, accumulation in the nucleus might suggest interaction with DNA or nuclear proteins, whereas localization to mitochondria could imply an effect on cellular metabolism.

Studying Cellular Responses and Environmental Sensing

Beyond simple localization, fluorescence microscopy can be employed to study the cellular responses elicited by a compound. Changes in cell morphology, viability, and number can be observed and quantified following treatment. For example, studies on 6,7-dihydroxycoumarin (esculetin) have shown that it selectively decreases the viability and number of cancer cells, while also affecting their morphology, a clear demonstration of its anticancer properties that can be visualized microscopically. mdpi.com

Furthermore, the fluorescent properties of some coumarins are sensitive to their local microenvironment. The fluorescence emission of esculetin, for instance, has been shown to be closely related to intracellular pH. mdpi.com This characteristic allows the compound to act as a fluorescent probe, reporting on the physiological state of the cell compartments in which it resides. A significant increase in fluorescence intensity can indicate changes in the cellular environment, such as alterations in pH, which can be correlated with the compound's activity. nih.govmdpi.com

The table below summarizes findings from studies on related coumarin compounds, illustrating the type of data that can be generated through fluorescence microscopy assays.

Compound StudiedCell Type(s)Key ObservationResearch Finding
6,7-dihydroxycoumarin (Esculetin)Prostate cancer cells, Breast cancer cells, Normal skin fibroblastsCellular Viability and MorphologySignificantly decreased the viability and number of cancer cells, with observable changes in cell morphology, while having minimal effect on normal fibroblasts. mdpi.com
6,7-dihydroxycoumarin (Esculetin)Cancer CellsIntracellular FluorescenceThe fluorescence emission of the compound within cancer cells was found to be closely linked to the intracellular pH. mdpi.com
Coumarin-6 (in Solid Lipid Nanoparticles)Alveolar epithelial cellsSubcellular LocalizationShowed a time-dependent increase in intracellular fluorescence, with maximal accumulation observed in the perinuclear region. jpp.krakow.pl
Coumarin-6Human Corneal Epithelial (HCE-T) CellsCellular Uptake KineticsThe compound was rapidly enriched in the cells within 5 minutes of exposure under both static and flow conditions, indicating efficient cellular uptake. nih.gov

These examples with structurally related coumarins underscore the power of fluorescence microscopy to elucidate the cellular behavior of fluorescent molecules. By applying these established methodologies, researchers can investigate the specific cellular interactions of this compound, mapping its journey into the cell and uncovering its effects on cellular structure and function.

Future Research Directions and Translational Perspectives

Rational Design of Novel 4-Butyl-6,7-dihydroxy-2H-chromen-2-one Analogs with Enhanced Specificity

The rational design of new chemical entities based on the this compound scaffold is a critical step toward developing compounds with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this process, revealing how specific modifications to the molecule's structure influence its biological activity. researchgate.net For this compound, key areas for modification include the butyl group at the C4 position and the hydroxyl groups at the C6 and C7 positions.

Modification of the C4-Butyl Group: The lipophilicity and size of the alkyl substituent at the C4 position can be systematically altered. Replacing the butyl group with shorter, longer, or branched-chain alkyl groups, as well as introducing cyclic or aromatic moieties, could significantly impact the compound's interaction with biological targets.

Modification of the Dihydroxy Groups: The phenolic hydroxyl groups are often crucial for the biological activity of natural compounds, particularly their antioxidant potential. areeo.ac.ir These groups can be modified through esterification or etherification to create prodrugs with altered solubility and pharmacokinetic profiles. Furthermore, shifting the position of these hydroxyl groups on the benzene (B151609) ring could lead to differential engagement with target enzymes or receptors.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict how these structural changes will affect binding affinity and activity, thereby guiding synthetic efforts toward the most promising analogs. nih.gov

Table 1: Proposed Analogs and Rationale for Enhanced Specificity
Modification SiteProposed ChangeRationalePotential Impact
C4 Position (Butyl Group)Varying alkyl chain length (e.g., ethyl, hexyl)Modulate lipophilicity to improve membrane permeability or target engagement.Enhanced potency, altered bioavailability.
C4 Position (Butyl Group)Introduction of a phenyl ringIntroduce potential for π-π stacking interactions with target proteins.Increased binding affinity and specificity.
C6/C7 Position (Hydroxyl Groups)Methylation or AcetylationCreate prodrugs that can be enzymatically cleaved, potentially improving stability and cellular uptake.Modified pharmacokinetic profile.
C6/C7 Position (Hydroxyl Groups)Replacement with other functional groups (e.g., amino, methoxy)Alter hydrogen bonding capacity and electronic properties to fine-tune target interactions.Change in biological activity or target profile.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The chromen-2-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While the parent compound may exhibit certain activities, its full biological profile is likely unexplored. Future research should focus on screening this compound and its rationally designed analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Based on the known activities of related coumarins, promising areas for investigation include:

Neuroprotective Effects: Certain coumarins have shown potential in models of neurodegenerative diseases. Investigating the ability of this compound to protect neurons from oxidative stress or inhibit enzymes implicated in diseases like Alzheimer's could open new avenues.

Enzyme Inhibition: Many coumarins act as enzyme inhibitors. nih.gov Screening against key enzyme families, such as kinases, proteases, or histone deacetylases (HDACs), could identify novel targets relevant to cancer or inflammatory diseases.

Antiviral Activity: The antiviral properties of coumarins are well-documented. nih.gov Testing this compound against a range of viruses, particularly those of significant public health concern, would be a valuable endeavor.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Understanding

To move beyond simply identifying biological activities, it is crucial to understand the molecular mechanisms by which this compound exerts its effects. Modern "omics" technologies provide a powerful, unbiased approach to achieve this. researchgate.net

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the complete set of RNA transcripts in a cell or tissue following treatment with the compound. researchgate.net This reveals which genes are up- or down-regulated, providing a global view of the cellular pathways being modulated. For instance, if the compound induces genes involved in antioxidant defense, it would provide strong evidence for its mechanism as an antioxidant.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of treated versus untreated cells, researchers can identify specific proteins whose expression levels or post-translational modifications are altered by the compound. This can directly pinpoint the protein targets or downstream effectors of the compound's activity. creative-proteomics.com

Metabolomics: Analyzing the global metabolic profile of cells after treatment can reveal changes in metabolic pathways. This can help elucidate how the compound affects cellular energy production, biosynthesis, or signaling processes. researchgate.netcreative-proteomics.com

Integrating data from these different omics platforms can provide a comprehensive and systems-level understanding of the compound's mechanism of action, facilitating its development as a therapeutic agent. researchgate.net

Development of Advanced Delivery Systems for Experimental Studies

Like many natural phenolic compounds, this compound may face challenges in experimental settings due to poor water solubility. sigmaaldrich.comnoaa.gov Advanced delivery systems can overcome this limitation, ensuring effective and reproducible results in preclinical research. These systems are designed to enhance solubility, stability, and cellular uptake for in vitro and in vivo studies.

Commonly explored delivery systems for hydrophobic molecules include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. mdpi.comnih.gov For a hydrophobic compound like this chromen-2-one, it would partition into the lipid bilayer. nih.gov PEGylated (stealth) liposomes can further improve circulation time in animal studies. researchgate.net

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. researchgate.net This protects the compound from degradation and allows for controlled release. Materials like polylactic-co-glycolic acid (PLGA) are frequently used for this purpose. researchgate.net

Solid Lipid Nanoparticles (SLN): These are similar to polymeric nanoparticles but are made from solid lipids, which can improve the loading capacity for lipophilic drugs. noaa.gov

Mesoporous Silica (B1680970) Nanoparticles (MSN): These particles have a porous structure that can be loaded with drug molecules, offering high loading capacity and controlled release kinetics. acs.org

The choice of delivery system will depend on the specific experimental context, such as the cell type being studied or the intended route of administration in animal models. nih.gov

Table 2: Experimental Delivery Systems for this compound
Delivery SystemDescriptionKey Advantage for Experimental UseReference Example
LiposomesVesicles made of a phospholipid bilayer.High biocompatibility; can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comDoxil® (liposomal doxorubicin) is a clinically approved example. nih.govresearchgate.net
Polymeric NanoparticlesSolid particles made from biodegradable polymers.Offers controlled and sustained release of the encapsulated compound. researchgate.netPLGA-based nanoparticles are widely studied for drug delivery. researchgate.net
Solid Lipid Nanoparticles (SLN)Particles made from solid lipids, stable at room and body temperature.Good for encapsulating lipophilic drugs and can be produced without harsh organic solvents. noaa.govUsed to enhance the delivery of various poorly soluble drugs.
Mesoporous Silica NanoparticlesPorous silica particles with a large surface area for drug loading.High drug loading capacity and tunable release properties. acs.orgFunctionalized silica nanoparticles have been used to deliver coumarin (B35378) derivatives. acs.org

Overcoming Challenges in Chromen-2-one Research and Development

The translation of a promising compound like this compound from the laboratory to potential clinical application is fraught with challenges. Acknowledging and planning for these hurdles is essential for successful development.

Synthesis and Scalability: While initial laboratory synthesis may be straightforward, developing a cost-effective, scalable, and environmentally friendly synthesis process for producing large quantities of the compound under Good Manufacturing Practice (GMP) standards can be a significant challenge.

Pharmacokinetics and Bioavailability: Natural compounds often suffer from poor oral bioavailability due to low solubility or rapid metabolism. nih.gov Extensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The aforementioned advanced delivery systems may be required to overcome these issues.

Target Identification and Validation: While screening and omics studies can suggest biological activities and mechanisms, definitively identifying the specific molecular target(s) responsible for the therapeutic effect is often difficult and requires rigorous biochemical and genetic validation.

Funding and Commercialization: The path of drug development is long and expensive. Securing consistent funding, especially for an early-stage compound derived from a natural product, can be challenging. Navigating the complex regulatory landscape and developing a viable commercialization strategy are additional major hurdles. nih.gov

Successfully navigating these challenges will require a collaborative, multidisciplinary effort involving chemists, biologists, pharmacologists, and formulation scientists.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-butyl-6,7-dihydroxy-2H-chromen-2-one, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of 6,7-dihydroxy-2H-chromen-2-one (esculetin) using a butyl halide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Solvent choice (polar aprotic solvents like DMF), reaction temperature (60–80°C), and stoichiometric control of the alkylating agent are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Structural analogs, such as 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one, highlight the importance of regioselectivity in alkylation .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the molecular geometry and intermolecular interactions. Critical steps include crystal growth (slow evaporation from ethanol/water mixtures), data collection at low temperature (100 K), and hydrogen-bond analysis. For example, in related chromenones, the dihydroxy groups form O–H···O hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign hydroxyl protons (δ ~9–10 ppm) and butyl chain signals (δ 0.8–1.6 ppm for CH₃/CH₂ groups). Use DMSO-d₆ to observe exchangeable protons.
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and lactone carbonyl (1700–1750 cm⁻¹) stretches.
  • UV-Vis : Detect π→π* transitions (λmax ~300–350 nm) influenced by the chromenone core and substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across different studies?

  • Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), pH-dependent tautomerism, or impurities. To address this:

  • Standardize solvent and temperature conditions.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Validate purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) .

Q. What role do hydrogen bonding patterns play in the supramolecular assembly of this compound, and how can these be analyzed?

  • Methodological Answer : The 6,7-dihydroxy groups act as hydrogen-bond donors, forming O–H···O interactions with adjacent carbonyl or hydroxyl acceptors. Graph set analysis (e.g., Etter’s notation) classifies these interactions into motifs like D (donor) and R₂²(8) rings. SCXRD data reveal packing motifs (e.g., layered vs. helical arrangements), while Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H vs. C–H···π contacts) .

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model protonation states and tautomeric equilibria. Key parameters include:

  • pKa prediction of hydroxyl groups using implicit solvation models (e.g., COSMO-RS).
  • Frontier molecular orbital (FMO) analysis to assess electron-donating/withdrawing effects of the butyl group.
  • Molecular dynamics (MD) simulations to study aggregation behavior in aqueous media .

Q. What strategies are effective in analyzing oxidative degradation products of this compound?

  • Methodological Answer : Accelerated degradation studies (e.g., H₂O₂ exposure) coupled with LC-MS/MS identify major degradation pathways. Fragmentation patterns (e.g., loss of butyl or hydroxyl groups) are analyzed using high-resolution mass spectrometry (HRMS). Stability-indicating HPLC methods (e.g., gradient elution with PDA detection) quantify degradation kinetics .

Data Contradiction Analysis

Q. How should conflicting bioactivity data for this compound in different cell lines be addressed?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake, metabolic differences, or assay conditions (e.g., serum concentration). Mitigation strategies include:

  • Standardize assay protocols (e.g., MTT vs. resazurin assays).
  • Validate cytotoxicity using orthogonal methods (e.g., flow cytometry for apoptosis).
  • Perform pharmacokinetic studies (e.g., Caco-2 permeability) to assess bioavailability .

Tables for Key Parameters

Parameter Synthetic Optimization Analytical Validation
Reaction Yield60–75% (alkylation step) Purity >98% (HPLC)
Hydrogen Bond Length (O···O)2.65–2.75 Å (SCXRD) N/A
pKa (6-OH)~8.2 (computational) ~8.5 (potentiometric)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.